5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C14H21BO2 and its molecular weight is 232.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrolytic Stability and Structural Analysis
5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane exhibits significant hydrolytic stability. Emsley et al. (1989) conducted an X-ray crystal structure determination that revealed the nearly planar nature of the 1,3,2-dioxaborinane ring and provided insights into the delocalization of the formal positive charge within the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).
Synthesis and Spectroscopic Characterization
Woods and Strong (1967) reported on the synthesis of 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, characterized through various spectroscopic methods. Their study highlights its reactivity and potential utility in forming analogs and adducts through catalytic hydrogenation and Diels-Alder reactions (Woods & Strong, 1967).
Chiral Synthons and Stereochemistry
Research by Weener et al. (1998) focused on synthesizing cis- and trans-isomers of related dioxaphosphorinane as chiral synthons, which are crucial in asymmetric synthesis. Their study provides insights into the molecular structure and potential applications in chiral chemistry (Weener, Versleijen, Meetsma, Hoeve, & Leusen, 1998).
Conformational Studies and Electron Exchange
Kuznetsov et al. (1978) conducted conformational studies of alkyl-1,3,2-dioxaborinanes, revealing insights into the conformational homogeneity and heterogeneity of these molecules, influenced by the intensive “oxygen-boron” electron exchange (Kuznetsov, Gren, Bogatskii, Egorova, & Sidorov, 1978).
Mass Spectral Studies and Rearrangements
Brindley and Davis (1971) explored the mass spectral behavior of 4,6-dimethyl-2-phenoxy-1,3,2-dioxaborinan, shedding light on the electron impact-induced rearrangements, which is crucial for understanding the stability and reactivity of these compounds (Brindley & Davis, 1971).
Antimicrobial Activity
Research by Babu et al. (2008) explored the synthesis and antimicrobial activity of dioxaphosphorinane-2-yl-amino carboxylates, indicating the potential application of these compounds in developing new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).
Application in Organic Synthesis
Lightfoot et al. (2003) studied the use of a variant of 1,3,2-dioxaborinane as a reagent in organic synthesis, particularly in vinylboronate Heck couplings, highlighting its superior stability and reactivity compared to other esters (Lightfoot, Maw, Thirsk, Twiddle, & Whiting, 2003).
Properties
IUPAC Name |
5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-6-11(2)13(12(3)7-10)15-16-8-14(4,5)9-17-15/h6-7H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDRNGUSKUMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465827 | |
Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-78-8 | |
Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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